molecular formula C12H12N2O3 B1403746 Methyl 4-(3-ethyl-1,2,4-oxadiazol-5-yl)benzoate CAS No. 1421261-37-1

Methyl 4-(3-ethyl-1,2,4-oxadiazol-5-yl)benzoate

Cat. No. B1403746
M. Wt: 232.23 g/mol
InChI Key: ZEDYJJCOGRSZFM-UHFFFAOYSA-N
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Description

“Methyl 4-(3-ethyl-1,2,4-oxadiazol-5-yl)benzoate” is a laboratory chemical . It is not recommended for food, drug, pesticide, or biocidal product use .

Scientific Research Applications

Structural Characterization of Oxadiazolic Systems

Methyl 4-(3-ethyl-1,2,4-oxadiazol-5-yl)benzoate, as a derivative of oxadiazole, has been studied for its structural properties, particularly in the context of its use as spacers in synthesizing potential non-peptide angiotensin receptor antagonists. These compounds, including similar oxadiazole derivatives, exhibit π–π interactions and C–H⋯O interactions, which are crucial for their potential biological activity and material properties (Meyer et al., 2003).

Corrosion Inhibition

Research into 1,3,4-oxadiazole derivatives, similar to Methyl 4-(3-ethyl-1,2,4-oxadiazol-5-yl)benzoate, has shown their effectiveness as corrosion inhibitors for mild steel in acidic environments. These compounds form protective layers on the metal surface, exhibiting both physisorption and chemisorption mechanisms, which are critical for their application in industrial settings to prevent material degradation (Ammal et al., 2018).

Photoluminescence and Mesomorphic Behavior

Photoluminescent Properties

Oxadiazole derivatives, including those similar to Methyl 4-(3-ethyl-1,2,4-oxadiazol-5-yl)benzoate, have been synthesized and characterized for their photoluminescent properties. These compounds, particularly when incorporated into mesogens, show promising photoluminescence, which could be utilized in the development of optoelectronic devices and materials (Han et al., 2010).

Mesomorphic Behavior

The same series of compounds has been investigated for their phase behaviors, revealing that certain derivatives exhibit cholesteric and nematic mesophases. This mesomorphic behavior, coupled with their photoluminescent properties, opens up possibilities for their application in liquid crystal displays and other advanced material technologies.

Chemical Sensing and Supramolecular Chemistry

Fluoride Chemosensors

Oxadiazole derivatives have been explored for their potential as chemosensors for fluoride ions, showing significant color changes upon fluoride binding. This property is particularly useful in the development of selective and sensitive chemical sensors for environmental and biological applications (Ma et al., 2013).

Supramolecular Structures

The ability of oxadiazole compounds to form hydrogen-bonded supramolecular structures has been documented, which is significant for the design of molecular recognition systems, supramolecular assemblies, and potentially for pharmaceutical applications (Portilla et al., 2007).

Safety And Hazards

“Methyl 4-(3-ethyl-1,2,4-oxadiazol-5-yl)benzoate” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

methyl 4-(3-ethyl-1,2,4-oxadiazol-5-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-3-10-13-11(17-14-10)8-4-6-9(7-5-8)12(15)16-2/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEDYJJCOGRSZFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2=CC=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(3-ethyl-1,2,4-oxadiazol-5-yl)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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